1-(ethylsulfonyl)-4-(2-nitrobenzyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(ethylsulfonyl)-4-(2-nitrobenzyl)piperazine is a useful research compound. Its molecular formula is C13H19N3O4S and its molecular weight is 313.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.10962727 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Adenosine A2B Receptor Antagonists
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which include derivatives structurally related to 1-(ethylsulfonyl)-4-(2-nitrobenzyl)piperazine, were developed and characterized as adenosine A2B receptor antagonists. These compounds have shown high selectivity and subnanomolar affinity towards the A2B adenosine receptors. One notable compound, PSB-603, exhibited significant A2B-specific antagonistic activity with virtually no affinity for other adenosine receptor subtypes up to a concentration of 10 μM. A tritiated form of PSB-603 was also developed as a radioligand, providing a valuable tool for the selective labeling of A2B receptors in both human and rodent models (Borrmann et al., 2009).
Potential Anti-Malarial Agents
The crystal structures of certain piperazine derivatives with anti-malarial activity were reported, indicating the significance of specific substituents for generating activity. These studies provide insights into the structural basis of anti-malarial efficacy of piperazine derivatives, including those structurally similar to this compound. The molecular conformation and intermolecular interactions such as hydrogen bonding and π-π stacking were analyzed to understand their biological activity (Cunico et al., 2009).
Antibacterial Activities of Piperazine Derivatives
A study on the synthesis and antibacterial activities of various 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives revealed that certain compounds exhibited significant antibacterial properties. These findings underscore the potential of piperazine derivatives, including those related to this compound, in developing new antibacterial agents (Wu Qi, 2014).
Reactivity in Microemulsions
Research into the reactivity of amines, including piperazine derivatives, in microemulsions has provided quantitative explanations for the kinetics of nitrosation reactions. These studies offer insights into the behavior of compounds like this compound in complex reaction media, highlighting the role of the surfactant film and aqueous pseudophase in facilitating these reactions (García‐Río et al., 1996).
Anti-HIV Activity
Piperazine derivatives have been explored for their potential in HIV treatment. The synthesis and evaluation of new 5-substituted piperazinyl-4-nitroimidazole derivatives aimed at developing non-nucleoside reverse transcriptase inhibitors demonstrate the versatility of piperazine-based compounds in therapeutic applications. These compounds were tested for their anti-HIV-1 and anti-HIV-2 activities, revealing the potential of piperazine derivatives in antiviral drug development (Al-Masoudi et al., 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-4-[(2-nitrophenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-2-21(19,20)15-9-7-14(8-10-15)11-12-5-3-4-6-13(12)16(17)18/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZLAGRPSAUYRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.